molecular formula C9H10O4 B589632 Ethyl 3,4-Dihydroxybenzoate-13C3 CAS No. 1330195-40-8

Ethyl 3,4-Dihydroxybenzoate-13C3

Cat. No.: B589632
CAS No.: 1330195-40-8
M. Wt: 185.152
InChI Key: KBPUBCVJHFXPOC-SKBHVPMCSA-N
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Description

. This compound is a derivative of protocatechuic acid, where the carboxyl group is esterified with ethanol. The compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3,4-Dihydroxybenzoate-13C3 can be synthesized through the esterification of 3,4-dihydroxybenzoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester .

    Materials: 3,4-Dihydroxybenzoic acid, ethanol, concentrated sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures high efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,4-Dihydroxybenzoate-13C3 undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

Scientific Research Applications

Ethyl 3,4-Dihydroxybenzoate-13C3 has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a standard in isotopic labeling studies.

    Biology: Investigated for its antioxidant properties and its role in cellular protection against oxidative stress.

    Medicine: Studied for its potential therapeutic effects in conditions involving oxidative damage and inflammation.

    Industry: Utilized in the development of new materials and as an additive in various products.

Mechanism of Action

Ethyl 3,4-Dihydroxybenzoate-13C3 exerts its effects primarily through its antioxidant properties. It inhibits prolyl hydroxylase, an enzyme involved in the degradation of hypoxia-inducible factor-1α (HIF-1α). By inhibiting this enzyme, the compound stabilizes HIF-1α, leading to the upregulation of various protective genes, including those involved in antioxidant defense and anti-inflammatory responses .

Comparison with Similar Compounds

Ethyl 3,4-Dihydroxybenzoate-13C3 is unique due to its isotopic labeling, which allows for detailed tracking and analysis in metabolic studies. Similar compounds include:

Properties

CAS No.

1330195-40-8

Molecular Formula

C9H10O4

Molecular Weight

185.152

IUPAC Name

ethyl 3,4-dihydroxybenzoate

InChI

InChI=1S/C9H10O4/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,10-11H,2H2,1H3/i1+1,2+1,9+1

InChI Key

KBPUBCVJHFXPOC-SKBHVPMCSA-N

SMILES

CCOC(=O)C1=CC(=C(C=C1)O)O

Synonyms

3,4-Dihydroxybenzoic Acid Ethyl Ester-13C3;  Protocatechuic Acid Ethyl Ester-13C3;  Ethyl Protocatechuate-13C3;  NSC 619681-13C3;  NSC 86130-13C3; 

Origin of Product

United States

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